molecular formula C21H20IN3O4S B2982855 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine CAS No. 1025724-87-1

4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine

Cat. No.: B2982855
CAS No.: 1025724-87-1
M. Wt: 537.37
InChI Key: JHRRTVVLTPYZJG-UHFFFAOYSA-N
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Description

4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine is a complex organic compound that features a combination of benzodioxole, pyrazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20IN3O4S/c22-16-2-4-17(5-3-16)30(26,27)25-9-7-14(8-10-25)18-12-19(24-23-18)15-1-6-20-21(11-15)29-13-28-20/h1-6,11-12,14H,7-10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRRTVVLTPYZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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